

α -Methylveratryl Alcohol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-(3,4-Dimethoxyphenyl)ethanol**

Cat. No.: **B1196505**

[Get Quote](#)

Abstract

This technical guide provides an in-depth overview of α -methylveratryl alcohol, also known by its systematic name, **1-(3,4-dimethoxyphenyl)ethanol**. While not a compound with a storied history of discovery as a natural product, its significance lies in its role as a versatile synthetic intermediate in the chemical and pharmaceutical industries. This document consolidates available data on its synthesis, chemical and physical properties, and its applications in the preparation of various value-added chemicals. Detailed experimental protocols for its synthesis are provided, alongside quantitative data presented in a clear, tabular format for ease of reference by researchers, scientists, and professionals in drug development.

Introduction

α -Methylveratryl alcohol (**1-(3,4-dimethoxyphenyl)ethanol**) is a secondary benzylic alcohol characterized by a veratryl (3,4-dimethoxybenzyl) backbone with a methyl group on the alpha carbon. Its structural features make it a valuable precursor in organic synthesis. This guide aims to be a comprehensive resource, detailing its chemical identity, synthesis, and known applications.

History and Discovery

The history of α -methylveratryl alcohol is intrinsically linked to the advancement of organic synthesis rather than a singular moment of discovery. It is primarily recognized as a synthetic compound, with its earliest mentions in chemical literature appearing in the context of synthetic

methodologies. Patent documents confirm that " α -methylveratryl alcohol" is a common name for **1-(3,4-dimethoxyphenyl)ethanol**[1][2]. Its utility as a starting material for various important compounds has driven the development of efficient and scalable synthetic routes[1][2].

Chemical and Physical Properties

A summary of the key chemical and physical properties of α -methylveratryl alcohol is presented in Table 1. This data has been compiled from various chemical databases and supplier specifications.

Table 1: Physicochemical Properties of α -Methylveratryl Alcohol

Property	Value	Source
Systematic Name	1-(3,4-dimethoxyphenyl)ethanol	[3][4]
Synonyms	α -Methylveratryl alcohol	[1][2]
CAS Number	5653-65-6	[3][5][6]
Molecular Formula	$C_{10}H_{14}O_3$	[3][5]
Molecular Weight	182.22 g/mol	[3]
Appearance	Yellow viscous oil or white crystalline solid	[2]
Melting Point	34-35 °C	[2]
Boiling Point	284.7 ± 35.0 °C at 760 mmHg	[5]
Density	1.1 ± 0.1 g/cm ³	[5]
Refractive Index (n^{25}_D)	1.5385	[1]
Solubility	Slightly soluble in water	[7]

Synthesis of α -Methylveratryl Alcohol

The synthesis of α -methylveratryl alcohol is most commonly achieved through two primary routes: the reduction of a ketone or a Grignard reaction with an aldehyde.

Reduction of 3,4-Dimethoxyacetophenone

This is a widely used and scalable method for the preparation of α -methylveratryl alcohol. The carbonyl group of 3,4-dimethoxyacetophenone (also known as acetoveratrone) is reduced to a hydroxyl group.

A preferred industrial method involves the catalytic hydrogenation of 3,4-dimethoxyacetophenone in the presence of a Raney nickel catalyst^{[1][2]}. This process is efficient and provides high yields.

Table 2: Reaction Parameters for Catalytic Hydrogenation

Parameter	Value	Reference
Starting Material	3,4-Dimethoxyacetophenone	[1]
Catalyst	Raney Nickel	[1][2]
Solvent	Water	[1][8]
Temperature	70-85 °C	[1][8]
Pressure	8-10 bar (Hydrogen)	[1][8]
Reaction Time	3.5 - 7 hours	[1][8]
Yield	>98%	[1]

The following protocol is adapted from a patented industrial process^{[1][8]}.

- Reactor Setup: A 10-liter hydrogenation vessel equipped with an internal heating/cooling coil, stirrer, manometer, and thermometer is charged with 3.5 kg (19.4 mol) of 3,4-dimethoxyacetophenone.
- Catalyst Addition: A slurry of 0.26 kg of finely-powdered Raney nickel catalyst (pH 8-9) is washed with 1 kg of water and added to the reactor.
- Solvent Addition: 3.5 kg of water is added to the reactor.
- Inerting and Hydrogenation: The reactor is first flushed with nitrogen and then with hydrogen.

- Reaction Conditions: The mixture is heated to 70-85 °C and pressurized with hydrogen to 8-10 bar while stirring vigorously (approximately 1420 rpm).
- Reaction Monitoring: The reaction is monitored by the cessation of hydrogen consumption, which typically occurs after 7 hours.
- Post-Reaction: After hydrogen uptake stops, the reaction is allowed to continue for an additional 30 minutes before cooling.
- Work-up: The catalyst is removed by filtration. The filtrate is concentrated under reduced pressure (20 torr) at a bath temperature of 40-50 °C.
- Product: The final product is obtained as a yellow, viscous oil with a yield of approximately 98.5%.

Other reducing agents have also been reported for this transformation, including:

- Sodium borohydride[1][2]
- Tributyltin hydride[1][2]
- Sodium in ethanol[2]

Grignard Reaction

An alternative synthesis involves the reaction of 3,4-dimethoxybenzaldehyde with a methylmagnesium halide (e.g., methylmagnesium iodide)[1][2]. This method is a classic approach for forming carbon-carbon bonds and introducing the α -methyl group.

Synthetic pathways to α -methylveratryl alcohol.

Reactions and Applications

The primary utility of α -methylveratryl alcohol is as a chemical intermediate. Its hydroxyl group can be further functionalized or eliminated to introduce the 1-(3,4-dimethoxyphenyl)ethyl moiety into larger molecules.

Dehydration

α -Methylveratryl alcohol can undergo dehydration to form the corresponding styrene derivative, 3,4-dimethoxystyrene[1][2]. This reaction is typically acid-catalyzed.

Intermediate in Multi-step Syntheses

- Insecticide Synergists: It is a key starting material for the preparation of certain insecticide synergists[1][2].
- Pharmaceutical Scaffolds: It serves as a precursor in the synthesis of more complex molecules with potential biological activity. For example, it is an intermediate in the synthesis of pyrazoline benzenesulfonamide derivatives, which have been investigated as potential anticancer agents[9].

Applications of α -methylveratryl alcohol as a synthetic intermediate.

Biological Activity

There is limited direct information on the biological activity of α -methylveratryl alcohol itself. Its significance in the context of drug development and life sciences is primarily as a building block for larger, more complex molecules that may exhibit biological effects. For instance, derivatives of this alcohol are being explored for their potential as anticancer agents[9].

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **1-(3,4-dimethoxyphenyl)ethanol** is classified with the following hazards:

- H315: Causes skin irritation[3].
- H319: Causes serious eye irritation[3].
- H335: May cause respiratory irritation[3].

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed when handling this compound.

Conclusion

α -Methylveratryl alcohol (**1-(3,4-dimethoxyphenyl)ethanol**) is a synthetically important secondary alcohol. While it does not have a notable history of discovery as a natural product, its value as a versatile intermediate in the chemical and pharmaceutical industries is well-established. Efficient and high-yielding synthetic methods, particularly the catalytic hydrogenation of 3,4-dimethoxyacetophenone, make it readily accessible for use in the synthesis of a range of more complex molecules, including potential therapeutic agents and agrochemicals. This guide has provided a consolidated resource of its properties, synthesis, and applications to aid researchers in their work with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents [patents.google.com]
- 2. WO1999006343A1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents [patents.google.com]
- 3. 1-(3,4-Dimethoxyphenyl)ethanol | C10H14O3 | CID 436438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. 1-(3,4-Dimethoxyphenyl)ethanol | CAS#:5653-65-6 | Chemsoc [chemsoc.com]
- 6. scbt.com [scbt.com]
- 7. Showing Compound 1-(3,4-Dimethoxyphenyl)ethanol (FDB000477) - FooDB [foodb.ca]
- 8. benchchem.com [benchchem.com]
- 9. dovepress.com [dovepress.com]
- To cite this document: BenchChem. [α -Methylveratryl Alcohol: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1196505#discovery-and-history-of-methylveratryl-alcohol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com